![molecular formula C16H12F3NO6 B2688659 3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic Acid CAS No. 1004687-97-1](/img/structure/B2688659.png)

3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

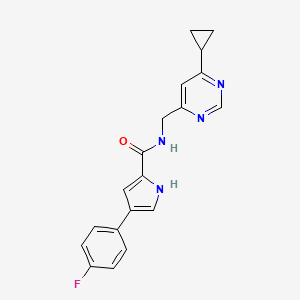

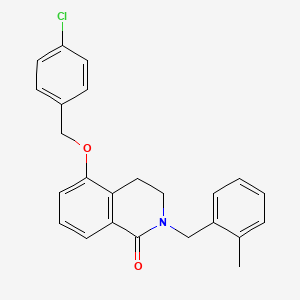

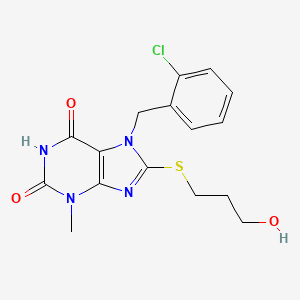

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “3-ethoxy” and “4-[2-nitro-4-(trifluoromethyl)phenoxy]” parts suggest that it has ethoxy and nitro-trifluoromethyl-phenoxy substituents on the benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the ethoxy, nitro, and trifluoromethyl groups, and the formation of the ether and ester linkages. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzene ring, the ethoxy group, and the nitro-trifluoromethyl-phenoxy group. The positions of these groups on the benzene ring would be determined by the numbering in the name of the compound .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the presence of the electron-withdrawing nitro and trifluoromethyl groups, and the electron-donating ethoxy group. These groups could direct electrophilic aromatic substitution reactions to certain positions on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the nonpolar trifluoromethyl group could affect its solubility in different solvents .Aplicaciones Científicas De Investigación

Development of Novel Fluorescence Probes

Researchers have synthesized novel fluorescence probes, like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its analogs, to detect selectively highly reactive oxygen species (hROS) and reactive intermediates of peroxidase. These probes are designed to differentiate hROS from other reactive oxygen species and have been applied to living cells, enabling the visualization of hROS generated in stimulated neutrophils. This suggests potential applications in studying the roles of hROS in biological and chemical processes (Setsukinai et al., 2003).

Synthesis and Luminescent Properties of Lanthanide Complexes

The synthesis of lanthanide complexes using 4-benzyloxy benzoic acid derivatives has been investigated to test the influence of electron-donating and electron-withdrawing groups on the photophysical properties of these complexes. These studies have highlighted the potential of such complexes in photoluminescence applications, with modifications to the electron density of the ligand significantly affecting the luminescent properties (Sivakumar et al., 2010).

Creation of Supramolecular Liquid-Crystalline Networks

Research into the self-assembly of multifunctional hydrogen-bond donor and acceptor molecules has led to the formation of supramolecular liquid-crystalline networks. Such networks have been generated using compounds like 3,4-bis(2-(2-(4-carboxyphenoxy)ethoxy)ethoxy)benzoic acid, demonstrating the capacity for the creation of liquid-crystalline network structures with potential applications in materials science (Kihara et al., 1996).

Ligand-Metal Complex Formation

Studies have explored the formation of metal complexes with ligands derived from 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole and related compounds, such as 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid. These complexes have been investigated for their potential in catalysis and materials science, highlighting the diverse applications of such chemical structures (Stucky et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO6/c1-2-25-14-7-9(15(21)22)3-5-13(14)26-12-6-4-10(16(17,18)19)8-11(12)20(23)24/h3-8H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDLMBFNVVTHSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2688577.png)

![4-(dipropylsulfamoyl)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2688578.png)

![2,5-dichloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2688592.png)

![N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide](/img/structure/B2688599.png)